1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
CAS No.: 1286697-25-3
Cat. No.: VC2837421
Molecular Formula: C17H19N3O3
Molecular Weight: 313.35 g/mol
* For research use only. Not for human or veterinary use.
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid - 1286697-25-3](/images/structure/VC2837421.png)
Specification
CAS No. | 1286697-25-3 |
---|---|
Molecular Formula | C17H19N3O3 |
Molecular Weight | 313.35 g/mol |
IUPAC Name | 1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid |
Standard InChI | InChI=1S/C17H19N3O3/c1-23-15-5-3-2-4-13(15)14-6-7-16(19-18-14)20-10-8-12(9-11-20)17(21)22/h2-7,12H,8-11H2,1H3,(H,21,22) |
Standard InChI Key | DPHRWFYHCLPANI-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)O |
Canonical SMILES | COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)O |
Introduction
Chemical Properties and Structure
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is identified by CAS Number 1286697-25-3 . This compound features a distinctive molecular architecture consisting of a piperidine ring connected to a pyridazine moiety at position 3, with a 2-methoxyphenyl group attached at position 6 of the pyridazine ring. The carboxylic acid functional group is positioned at carbon 4 of the piperidine ring, contributing to the compound's acidic properties.
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be inferred:
The presence of nitrogen atoms in the heterocyclic rings and the carboxylic acid group provides potential hydrogen bond donor and acceptor sites, which may be significant for interactions with biological targets. The 2-methoxyphenyl substituent adds lipophilic character to the molecule, potentially enhancing membrane permeability.
Synthesis Methods
Coupling Reactions
A key step in the synthesis likely involves the formation of the carbon-carbon bond between the pyridazine ring and the 2-methoxyphenyl group. This could be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction would typically employ:
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A halogenated pyridazine derivative
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A 2-methoxyphenylboronic acid or related organoboron compound
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A palladium catalyst
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A suitable base and solvent system
Functionalization of the Piperidine Ring
The carboxylic acid group at position 4 of the piperidine ring could be introduced through:
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Hydrolysis of an ester precursor
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Oxidation of a corresponding alcohol or aldehyde
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Protection/deprotection strategies if the carboxylic acid function is present in starting materials
A related synthesis is mentioned in patent documentation that describes the preparation of 4-(6-amino-5-methoxy-pyridazin-3-yl)-piperidine-1-carboxylic acid derivatives , which shares some structural similarities with our target compound.
Comparison with Similar Compounds
Several structurally related compounds have been identified in chemical databases and literature. The following table provides a comparative analysis:
These structural variations likely result in different physicochemical properties and biological activities, providing insights into structure-activity relationships. The position of the methoxy group (ortho vs. para), the position of the carboxylic acid on the piperidine ring, and the nature of the aromatic substituent all contribute to the unique properties of each compound.
Research Findings and Future Directions
Current Research Status
Research on 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid appears to be in developmental stages, with limited published literature specifically addressing this compound. The presence of this compound in chemical databases and safety data sheets suggests it is primarily used in research settings.
Structure-Activity Relationship Studies
The compound likely plays a role in structure-activity relationship (SAR) studies aimed at understanding how structural modifications affect biological activity. By comparing its properties with those of similar compounds, researchers can identify key structural features required for specific biological activities.
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